molecular formula C7H11N3O B13197848 4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde

4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B13197848
M. Wt: 153.18 g/mol
InChI Key: IEUQVEJZRAUYJH-UHFFFAOYSA-N
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Description

Table 1: Comparative Analysis of Select 1,2,4-Triazole Carbaldehyde Derivatives

Compound Name Molecular Formula Substituents Key Applications
This compound C₇H₁₁N₃O N4: 2-Methylpropyl; C3: CHO Coordination chemistry, synthetic intermediates
5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde C₉H₆FN₃O C5: 2-Fluorophenyl; C3: CHO Anticancer agent development
1,2,4-Triazole-3-carbaldehyde C₃H₃N₃O C3: CHO Ligand design, polymer synthesis

The synthetic flexibility of this compound is underscored by its role in multicomponent reactions. For instance, its aldehyde group can participate in Knoevenagel condensations with active methylene compounds, yielding α,β-unsaturated carbonyl derivatives with potential bioactivity. Furthermore, the compound’s compatibility with green chemistry protocols—such as aqueous-phase reactions or catalyst-free conditions—aligns with sustainable synthetic goals.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

4-(2-methylpropyl)-1,2,4-triazole-3-carbaldehyde

InChI

InChI=1S/C7H11N3O/c1-6(2)3-10-5-8-9-7(10)4-11/h4-6H,3H2,1-2H3

InChI Key

IEUQVEJZRAUYJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NN=C1C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves multistep synthetic routes. One common method includes the cyclization of appropriate precursors such as 3-amino-1,2,4-triazole with aldehydes under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic addition with Grignard reagents, organometallics, and amines. For example:

  • Reaction with Grignard reagents : Forms secondary alcohols.
    R Mg X CHO Triazole R CH OH Triazole\text{R Mg X CHO Triazole R CH OH Triazole}

    Conditions: Anhydrous ether or THF, 0–25°C, followed by acidic workup.

  • Condensation with amines : Produces Schiff bases.
    CHO Triazole R NH2R N CH Triazole H2O\text{CHO Triazole R NH}_2\rightarrow \text{R N CH Triazole H}_2\text{O}

    Catalyzed by acetic acid or molecular sieves .

Oxidation :

The aldehyde oxidizes to a carboxylic acid under strong oxidizing conditions:
CHO TriazoleKMnO4/H2SO4COOH Triazole\text{CHO Triazole}\xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4}\text{COOH Triazole}

Yields depend on solvent polarity and temperature.

Reduction :

The aldehyde reduces to a primary alcohol using agents like NaBH4_4
or LiAl4_4
:
CHO TriazoleNaBH4CH2OH Triazole\text{CHO Triazole}\xrightarrow{\text{NaBH}_4}\text{CH}_2\text{OH Triazole}

Selectivity is achieved by controlling reaction time and stoichiometry .

Cycloaddition Reactions

The triazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles. For instance:
Triazole CHO HC C RBicyclic triazole derivatives\text{Triazole CHO HC C R}\rightarrow \text{Bicyclic triazole derivatives}

  • Conditions : Cu(I) catalysis in water or acetonitrile at 60–100°C .

  • Yield : 50–88% depending on alkyne substituents .

Condensation Reactions

Reacts with hydrazines or hydroxylamines to form hydrazones or oximes:
CHO Triazole H2N NH2H2N N CH Triazole\text{CHO Triazole H}_2\text{N NH}_2\rightarrow \text{H}_2\text{N N CH Triazole}

  • Optimized conditions : Ethanol, reflux, 6–12 hours.

Functional Group Interconversion

The aldehyde can be converted to other functionalities:

  • Thioacetal formation :
    CHO Triazole 2 R SH RS 2CH Triazole\text{CHO Triazole 2 R SH}\rightarrow \text{ RS }_2\text{CH Triazole}

    Catalyzed by BF3_3
    ·Et2_2
    O .

Mechanistic Insights

  • Aldehyde Reactivity : Enhanced electrophilicity due to electron-withdrawing triazole ring .

  • Triazole Ring Stability : Resonance stabilization directs regioselectivity in cycloadditions .

Analytical Characterization

  • NMR : Distinct signals for aldehyde proton (~9.8 ppm) and triazole protons (7.5–8.2 ppm) .

  • MS : Molecular ion peak at m/z = 179.2 ([M+H]+^+
    ).

This

Scientific Research Applications

4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in dipole interactions with biological receptors, influencing various biochemical pathways . The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of triazole derivatives are heavily influenced by substituents at the 3- and 4-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent at 4-Position Functional Group at 3-Position Molecular Formula Molecular Weight (g/mol) Key Features
4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde 2-Methylpropyl (isobutyl) Carbaldehyde C₈H₁₁N₃O 165.20 High lipophilicity due to isobutyl group
3-Heptyloxy-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole (5f) 4-Hexyloxyphenyl Heptyloxy C₂₃H₃₅N₃O₂ 397.55 Potent anticonvulsant (ED₅₀ = 37.3 mg/kg)
4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde Cyclopropyl Carbaldehyde C₆H₇N₃O 137.14 Compact structure, lower molecular weight
Ibuprofen-derived triazole-thiones (e.g., compound 11) 2-Methylpropylphenyl Thione C₁₅H₁₈N₄S 286.40 Potential anti-inflammatory applications
Key Observations:
  • Functional Group Reactivity : The carbaldehyde group at the 3-position offers reactivity for further derivatization (e.g., Schiff base formation), unlike the thione or alkoxy groups in other analogs .
  • Molecular Weight : Cyclopropyl analogs (e.g., 137.14 g/mol) are smaller, which may influence solubility and bioavailability compared to bulkier derivatives like 5f (397.55 g/mol) .

Pharmacological Activity

Anticonvulsant Activity
  • Compound 5f : Exhibited the highest anticonvulsant potency among alkoxy-substituted triazoles, with an ED₅₀ of 37.3 mg/kg and a protective index (PI) of 11.3, surpassing carbamazepine (PI = 6.4) .
Antioxidant Activity
  • Triazole derivatives with aryl and pyridyl substituents (e.g., compounds in ) demonstrated superior antioxidant activity compared to BHA and BHT, but the carbaldehyde analog’s activity remains unexplored .

Physicochemical Properties

Key Observations:
  • Synthetic Efficiency : Alkoxy-substituted triazoles show moderate yields (up to 48.8%), suggesting room for optimization in the synthesis of the target compound .
  • Characterization : All analogs were validated via NMR, IR, and mass spectrometry, ensuring structural fidelity .

Biological Activity

4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.

Chemical Structure and Synthesis

The compound features a triazole ring with an aldehyde functional group, which is known to enhance its reactivity and biological interactions. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole derivative.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties against a variety of pathogens. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of 1,2,4-triazoles possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with substituents at the 4-position of the triazole ring showed enhanced potency. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics such as ceftriaxone and levofloxacin .
CompoundBacteria TestedMIC (µg/mL)Zone of Inhibition (mm)
This compoundE. coli522
Other Triazole DerivativeB. subtilis1024
  • Fungal Activity : The compound has also shown effectiveness against fungal strains such as Candida albicans and Candida tropicalis, indicating its potential as an antifungal agent .

Anti-inflammatory Activity

The anti-inflammatory properties of 1,2,4-triazoles have been well-documented. In vitro studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). Compounds similar to this compound have exhibited low toxicity while effectively reducing inflammation markers .

CompoundCytokine Inhibition (%)Toxicity (Viable Cell Count %)
This compoundTNF-α: 45%94.71
Other DerivativeIL-6: 50%96.01

Anticancer Activity

The anticancer potential of triazole derivatives is a growing area of research. Recent studies have highlighted that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines including melanoma and breast cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of several triazole derivatives using the MTT assay against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting significant anticancer activity.

Q & A

Q. What are the standard synthetic routes for 4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical method involves refluxing a triazole precursor (e.g., 4-amino-1,2,4-triazole derivatives) with a substituted aldehyde (e.g., isobutyl aldehyde) in ethanol, catalyzed by glacial acetic acid. After 4–6 hours of reflux, the solvent is evaporated under reduced pressure, and the product is filtered and recrystallized for purification. Reaction efficiency depends on stoichiometric ratios, solvent polarity, and catalyst selection .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify aldehyde protons (~9.8 ppm) and triazole/alkyl group signals.
  • IR Spectroscopy : A strong carbonyl stretch (~1700 cm1^{-1}) confirms the aldehyde functional group.
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond angles and spatial arrangements of the triazole ring and substituents .

Q. How should researchers handle stability and storage of this compound?

Store the compound in a desiccator at 4°C to prevent hydrolysis of the aldehyde group. Stability tests (e.g., TGA/DSC) indicate decomposition above 200°C. Avoid prolonged exposure to moisture or light, which may cause dimerization or oxidation .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?

Discrepancies may arise from dynamic rotational isomerism or solvent effects. Use variable-temperature NMR to probe conformational changes. For example, cooling the sample to −40°C can "freeze" rotamers, simplifying splitting patterns. Cross-validate with DFT computational models to predict optimal conformers .

Q. What strategies optimize reaction yields in large-scale synthesis?

Yield optimization requires:

  • Catalyst Screening : Replace glacial acetic acid with stronger acids (e.g., p-toluenesulfonic acid) to accelerate imine formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving regioselectivity, as demonstrated in analogous pyrazole-carbaldehyde syntheses .

Q. How can researchers analyze the biological activity of this compound in enzyme inhibition studies?

Design in vitro assays targeting enzymes like cytochrome P450 or kinases. For example:

  • Kinetic Assays : Measure IC50_{50} values using fluorogenic substrates.
  • Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding interactions with the triazole core and aldehyde group. Reference protocols from structurally similar triazole derivatives with documented bioactivity .

Q. What methods address low reproducibility in crystallography data for this compound?

Ensure crystal quality by:

  • Slow Evaporation : Use mixed solvents (e.g., ethanol/water) for gradual crystallization.
  • Seeding : Introduce microcrystals to induce controlled nucleation. If polymorphism is observed, compare XRD patterns with computational predictions (e.g., Mercury CSD) to identify dominant crystalline forms .

Data Contradiction Analysis

Q. How to reconcile conflicting HPLC purity results across research groups?

Discrepancies may stem from:

  • Column Variability : Use C18 columns with identical particle sizes (e.g., 5 µm) and validate with a certified reference standard.
  • Mobile Phase pH : Adjust pH to 3.5 (using 0.1% formic acid) to improve peak resolution for polar degradation products .

Q. Why do computational models (e.g., DFT) sometimes disagree with experimental dipole moments?

Solvent effects are often neglected in gas-phase DFT calculations. Incorporate implicit solvent models (e.g., PCM) or compare with experimental data from dielectric constant measurements in non-polar solvents .

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